molecular formula C13H14BrNO3 B187778 Benzyl 3-bromo-4-oxopiperidine-1-carboxylate CAS No. 174184-13-5

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate

Cat. No. B187778
M. Wt: 312.16 g/mol
InChI Key: HIJNDCHNTWYMKT-UHFFFAOYSA-N
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Description

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H14BrNO3 . It has a molecular weight of 312.16 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate involves two stages . In the first stage, benzyl 4-oxo-1-piperidinecarboxylate is reacted with trimethylsilyl trifluoromethanesulfonate and N-ethyl-N,N-diisopropylamine in dichloromethane at 0°C for 0.5 hours . In the second stage, N-Bromosuccinimide is added and the mixture is stirred at 20°C for 16 hours .


Molecular Structure Analysis

The InChI code for Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is 1S/C13H14BrNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 .

Scientific Research Applications

Enantioselective Synthesis

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate is utilized in enantioselective synthesis. For instance, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts leads to the production of methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, a compound with potential in creating biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors

It serves as an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. An efficient approach to synthesize tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key component in this process, has been established, highlighting its role in pharmaceutical development (Chen Xin-zhi, 2011).

Stereochemical Studies

The compound is also pivotal in stereochemical studies. For example, Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates have resulted in the formation of various derivatives, helping to understand stereochemical aspects of these reactions and their potential further transformations (Vafina et al., 2003).

Synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine

This compound is also used in the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for synthesizing potent protein kinase inhibitors. The method suggests potential industrial applications due to its mild conditions and high yields (Hao et al., 2011).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302-H314 . Precautionary statements include P264-P270-P271-P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403+P233-P501 .

properties

IUPAC Name

benzyl 3-bromo-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJNDCHNTWYMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)Br)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625538
Record name Benzyl 3-bromo-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-bromo-4-oxopiperidine-1-carboxylate

CAS RN

174184-13-5
Record name Benzyl 3-bromo-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-oxo-piperidine-1-carboxylic acid benzyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of N-benzyloxycarbonyl-4-piperidone (501, 27.3 g 117 mmol) in DCM (3 ml/mmol) was added DIPEA (25.5 ml, 146.2 mmol, 1.25 eg) and trimethylsilyl trifluoromethane sulfonate (25.4 ml, 141 mmol, 1.2 eg). The mixture was stirred for 30 minutes at 0° C. Next, N-bromosuccinimide (21.2 g, 119.3 mml, 1.02 eg) was added and stirring was continued for 16 hrs at room temperature. The reaction mixture was washed with 5% NaHCO3 and the organic layer was dried (MgSO4) and subsequently concentrated under reduced pressure. The resulting oil was purified by silica gel chromatography (diethyl ether/petroleum ether, 1/1 to 1/0, v/v, Rf 0.1) giving 502 in a yield of 90% as a yellow oil.
Quantity
27.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
25.5 mL
Type
reactant
Reaction Step Two
Quantity
25.4 mL
Type
reactant
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Three
Name
Yield
90%

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